2-ethoxy-N-(4-fluorophenyl)pyridine-3-carboxamide
Overview
Description
2-Ethoxy-N-(4-fluorophenyl)nicotinamide is a chemical compound with the molecular formula C14H13FN2O2 and a molecular weight of 260.26 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 2-ethoxy-N-(4-fluorophenyl)nicotinamide is Succinate Dehydrogenase (SDH) . SDH, also known as succinate ubiquinone oxidoreductase or complex II, is an important component of the respiratory enzyme complex of plant pathogenic fungi .
Mode of Action
2-ethoxy-N-(4-fluorophenyl)nicotinamide interacts with its target, SDH, by suppressing its normal physiological function . SDH’s physiological function is to catalyze the oxidative coupling of succinate and the transfer of electrons from succinate to ubiquinone . By inhibiting this function, the compound effectively controls fungal infection in cereals, vegetables, and fruits .
Biochemical Pathways
The affected biochemical pathway is the respiratory enzyme complex of plant pathogenic fungi . By inhibiting SDH, the compound disrupts the normal functioning of this pathway, leading to the death of the fungi .
Result of Action
The result of the compound’s action is the inhibition of fungal growth . By suppressing the normal physiological function of SDH in plant pathogenic fungi, the compound effectively controls fungal infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(4-fluorophenyl)pyridine-3-carboxamide typically involves the reaction of 4-fluoroaniline with ethyl nicotinate under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures consistent quality and yield of the product. The final compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-N-(4-fluorophenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
2-Ethoxy-N-(4-fluorophenyl)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-N-(4-chlorophenyl)nicotinamide
- 2-Ethoxy-N-(4-bromophenyl)nicotinamide
- 2-Ethoxy-N-(4-methylphenyl)nicotinamide
Uniqueness
2-Ethoxy-N-(4-fluorophenyl)nicotinamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-ethoxy-N-(4-fluorophenyl)pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-2-19-14-12(4-3-9-16-14)13(18)17-11-7-5-10(15)6-8-11/h3-9H,2H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POAXIHNCEUFUCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801323730 | |
Record name | 2-ethoxy-N-(4-fluorophenyl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801323730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821787 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866019-10-5 | |
Record name | 2-ethoxy-N-(4-fluorophenyl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801323730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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